4-(1-Piperazinylmethyl)quinoline Hydrochloride
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Overview
Description
4-(1-Piperazinylmethyl)quinoline Hydrochloride is an organic compound with the molecular formula C14H18ClN3. It is a white to yellow solid that is often used in various scientific research applications. The compound is known for its unique structure, which includes a quinoline ring attached to a piperazine moiety via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Piperazinylmethyl)quinoline Hydrochloride typically involves the reaction of quinoline with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Piperazinylmethyl)quinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.
Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Reduced quinoline compounds.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
4-(1-Piperazinylmethyl)quinoline Hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Piperazinylmethyl)quinoline Hydrochloride involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The pathways involved in its action include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
4-(1-Piperazinylmethyl)quinoline: Lacks the hydrochloride group but has a similar structure.
4-(1-Piperazinylmethyl)isoquinoline: Contains an isoquinoline ring instead of a quinoline ring.
4-(1-Piperazinylmethyl)benzene: Has a benzene ring in place of the quinoline ring.
Uniqueness: 4-(1-Piperazinylmethyl)quinoline Hydrochloride is unique due to its specific combination of a quinoline ring and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
4-(piperazin-1-ylmethyl)quinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.ClH/c1-2-4-14-13(3-1)12(5-6-16-14)11-17-9-7-15-8-10-17;/h1-6,15H,7-11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRGSZIKCLSKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=NC3=CC=CC=C23.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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